N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(3-MORPHOLINOPROPYL)AMINE
Overview
Description
N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(3-MORPHOLINOPROPYL)AMINE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(3-MORPHOLINOPROPYL)AMINE typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and pyrimidines, which undergo a series of condensation, alkylation, and amination reactions under controlled conditions. Common reagents used in these reactions include strong bases, alkyl halides, and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(3-MORPHOLINOPROPYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(3-MORPHOLINOPROPYL)AMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(3-MORPHOLINOPROPYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(3-MORPHOLINOPROPYL)AMINE
- 6-BENZYL-5,9-DIMETHYL-3-(4-METHYLPHENYL)-7H-FURO(3,2-G)CHROMEN-7-ONE
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-benzyl-5,6-dimethyl-N-(3-morpholin-4-ylpropyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-17-18(2)27(15-19-7-4-3-5-8-19)22-20(17)21(24-16-25-22)23-9-6-10-26-11-13-28-14-12-26/h3-5,7-8,16H,6,9-15H2,1-2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFLZLRSXYEJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCCCN3CCOCC3)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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